Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate
Overview
Description
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C11H11FN2O3. It is used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a fluorine atom and an oxoimidazolidinyl group attached to a benzoate moiety .
Preparation Methods
The synthesis of Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate involves several steps. One common method includes the reaction of 3-fluoro-4-nitrobenzoic acid with methylamine to form the corresponding amide. This intermediate is then cyclized with ethylene carbonate to yield the oxoimidazolidinyl derivative . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The oxoimidazolidinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate: This compound has a similar structure but with a pyrrolidinyl group instead of an oxoimidazolidinyl group.
Methyl 3-fluoro-4-(2-oxopiperidin-1-yl)benzoate: This compound features a piperidinyl group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-17-10(15)7-2-3-9(8(12)6-7)14-5-4-13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRIFLKCBEZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950981-59-6 | |
Record name | methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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